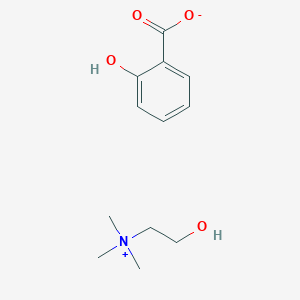

Cholinsalicylat

Übersicht

Beschreibung

Choline salicylate is a non-steroidal anti-inflammatory drug (NSAID) that is the choline salt of salicylic acid. It is commonly used as an analgesic, antipyretic, and anti-inflammatory agent. This compound is effective in treating mild to moderate pain, fever, and inflammatory conditions such as arthritis, rheumatoid arthritis, and osteoarthritis . It is also used in teething gels for infants and in various topical formulations for oral discomfort .

Wissenschaftliche Forschungsanwendungen

Cholinsalicylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zu ionischen Flüssigkeiten und ihren Eigenschaften verwendet.

Medizin: Es wird in Formulierungen zur Schmerzlinderung, entzündungshemmenden Behandlungen und Fiebersenkung eingesetzt Es wird auch für seine potenzielle Verwendung in Augentropfen in Kombination mit Hyaluronsäure für entzündungshemmende und regenerative Zwecke untersucht.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Synthese von Prostaglandinen hemmt, die chemische Botenstoffe sind, die an Schmerzen, Entzündungen und Fieber beteiligt sind . Durch Blockierung des Cyclooxygenase-(COX)-Enzyms reduziert this compound die Produktion von Prostaglandinen und lindert so Schmerzen und Entzündungen . Im Gegensatz zu Aspirin verursacht this compound keine irreversible Hemmung des COX-Enzyms .

Wirkmechanismus

Target of Action

Choline salicylate primarily targets the cyclooxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

Choline salicylate exerts its therapeutic effects by inhibiting the COX enzyme . This inhibition disrupts the synthesis of prostaglandins, thereby alleviating pain and reducing fever. It also acts on the hypothalamus heat-regulating center to reduce fever .

Biochemical Pathways

The primary biochemical pathway affected by choline salicylate is the prostaglandin synthesis pathway . By inhibiting the COX enzyme, choline salicylate prevents the conversion of arachidonic acid to prostaglandins. This results in decreased production of prostaglandins, leading to reduced inflammation, pain, and fever .

Result of Action

The inhibition of prostaglandin synthesis by choline salicylate leads to several molecular and cellular effects. These include a decrease in inflammation and swelling, relief from mild to moderate pain, and reduction of fever . It is effective in the treatment of various conditions such as gout, rheumatic fever, rheumatoid arthritis, and muscle injuries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of choline salicylate. For instance, it has been found to be stable in neutral and acid media, very stable in an oxidizing environment, but photolabile in solution . This suggests that exposure to light could potentially affect the stability and efficacy of choline salicylate .

Safety and Hazards

Choline salicylate should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed .

Biochemische Analyse

Biochemical Properties

Choline Salicylate belongs to the group of non-steroidal anti-inflammatory drugs (NSAID) derived from salicylic acid . By inhibiting prostaglandin synthesis, it shows anti-inflammatory, analgesic, and antipyretic effects on the hypothalamic heat control center . The analgesic activity, associated with hindering the transmission of pain impulses, is the effect of the peripheral and central action .

Cellular Effects

As a derivative of salicylic acid, it is known to have anti-inflammatory, analgesic, and antipyretic effects .

Molecular Mechanism

The molecular mechanism of Choline Salicylate involves the inhibition of prostaglandin synthesis . This leads to its anti-inflammatory, analgesic, and antipyretic effects .

Temporal Effects in Laboratory Settings

Choline Salicylate has been qualified as practically stable in neutral and acid media, stable in an alkaline medium, very stable in an oxidizing environment, and photolabile in solution . The HPLC-MS/MS method was used to identify 2,3- and 2,5-dihydroxybenzoic acids as degradation products of Choline Salicylate under the tested conditions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cholinsalicylat kann durch Umsetzung von Cholinbase mit Salicylsäure in stöchiometrischen Mengen synthetisiert werden. Diese Reaktion ergibt eine Lösung von this compound. Cholinbase ist instabil und zersetzt sich leicht, was zu unreinen Produkten und schlechten Ausbeuten führt . Ein alternatives Verfahren umfasst die Reaktion von Cholinbicarbonat mit Salicylsäure, die zwar teurer ist, aber ein stabileres Produkt liefert .

Industrielle Herstellungsverfahren: In industriellen Umgebungen wird this compound typischerweise hergestellt, indem Salicylsäure in einem geeigneten Lösungsmittel gelöst und dann Cholinbase oder Cholinbicarbonat zugegeben werden. Das Reaktionsgemisch wird dann erhitzt, um die Reaktion zu fördern. Das Produkt wird isoliert, indem überschüssiges Wasser durch Destillation entfernt wird, gefolgt von Verdünnung mit einem polaren Lösungsmittel wie Methanol, Ethanol oder Isopropanol und Fällung mit einem unpolaren Lösungsmittel wie Ether oder Benzol .

Analyse Chemischer Reaktionen

Reaktionstypen: Cholinsalicylat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Photoabbau. Es ist in neutralen und sauren Medien stabil, zersetzt sich aber in alkalischen Bedingungen und ist sehr lichtempfindlich .

Häufige Reagenzien und Bedingungen:

Hydrolyse: This compound ist in wässrigen Medien, Salzsäure und Natriumhydroxid anfällig für hydrolytischen Abbau.

Oxidation: Es ist sehr stabil in oxidierenden Umgebungen, z. B. in Gegenwart von Wasserstoffperoxid.

Photoabbau: This compound zersetzt sich bei Lichteinwirkung und bildet 2,3- und 2,5-Dihydroxybenzoesäure als Haupt-Abbauprodukte.

Vergleich Mit ähnlichen Verbindungen

Cholinsalicylat gehört zur Familie der Salicylate, zu der Verbindungen wie Aspirin (Acetylsalicylsäure), Magnesiumsalicylat und Salsalat gehören . Im Vergleich zu Aspirin verursacht this compound eher weniger Magen-Darm-Reizungen . Magnesiumsalicylat und Salsalat werden ebenfalls wegen ihrer analgetischen und entzündungshemmenden Eigenschaften eingesetzt, unterscheiden sich aber in ihren pharmakokinetischen Profilen und Nebenwirkungsprofilen .

Ähnliche Verbindungen:

- Aspirin (Acetylsalicylsäure)

- Magnesiumsalicylat

- Salsalat

- Diflunisal

- Wismutsubsalicylat

Die einzigartige Kombination von Cholin und Salicylsäure in this compound bietet eine Balance zwischen Wirksamkeit und reduzierten gastrointestinalen Nebenwirkungen und macht es zu einer wertvollen Verbindung sowohl im klinischen als auch im Forschungsumfeld.

Eigenschaften

IUPAC Name |

2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C5H14NO/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7/h1-4,8H,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKCHVLMFQVBAA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062103 | |

| Record name | (2-Hydroxyethyl)trimethylammonium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Choline salicylate relieves pain by inhibition of prostaglandin synthesis and reduces fever by acting on the hypothalamus heat-regulating center. It also inhibits the generation of impulses through the inhibition of cyclooxygenase enzyme (COX),. Cyclooxygenase is involved in the production of prostaglandins, in response to injury and after various other stimuli. The prostaglandins promote pain, swelling, and inflammation. The choline salicylate decreases inflammation and pain by reducing the production of these prostaglandins in the area of the mouth it is applied to. | |

| Record name | Choline salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2016-36-6 | |

| Record name | Choline salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline salicylate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxybenzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxyethyl)trimethylammonium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD510K1IQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

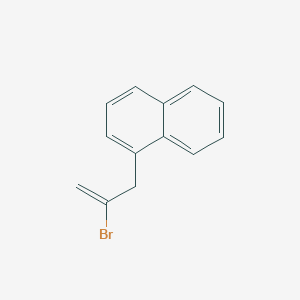

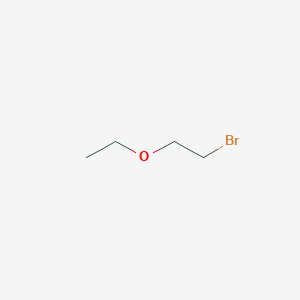

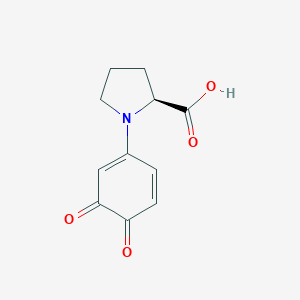

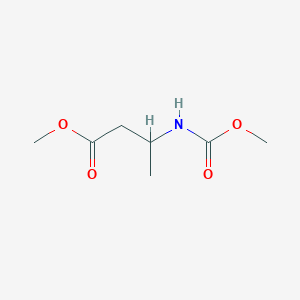

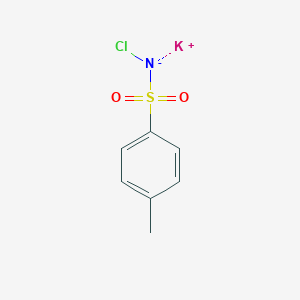

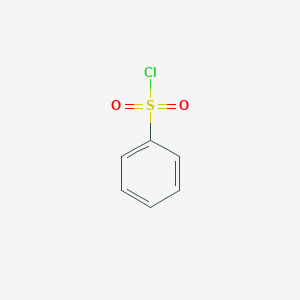

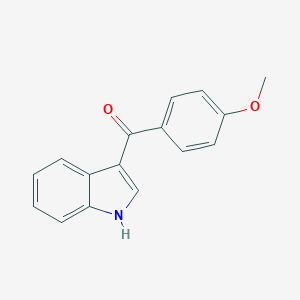

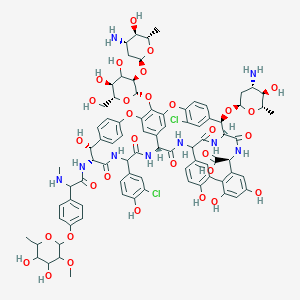

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)